Cas no 40140-16-7 (Ethyl 4-methoxybenzoylformate)

Ethyl 4-methoxybenzoylformate (CAS 7546-96-7) is a versatile ester derivative of 4-methoxybenzoylformic acid, commonly employed as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include a stable aromatic methoxy group, which enhances reactivity in condensation and cyclization reactions, and an ethyl ester moiety that improves solubility in organic solvents. This compound is particularly useful in the synthesis of heterocyclic compounds, fine chemicals, and active pharmaceutical ingredients (APIs). Its well-defined structure and consistent purity make it a reliable building block for researchers and industrial chemists seeking precise control over reaction pathways.
Ethyl 4-methoxybenzoylformate structure
Ethyl 4-methoxybenzoylformate structure
Product Name:Ethyl 4-methoxybenzoylformate
CAS No:40140-16-7
MF:C11H12O4
MW:208.210583686829
MDL:MFCD00963513
CID:331711
PubChem ID:2758864
Update Time:2025-05-20

Ethyl 4-methoxybenzoylformate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methoxybenzoylformate
    • Benzeneacetic acid,4-methoxy-a-oxo-, ethyl ester
    • ethyl (4-methoxyphenyl)(oxo)acetate
    • ethyl 2-(4-methoxyphenyl)-2-oxoacetate
    • 4-methoxyphenylglyoxylate ethyl ester
    • 4-methoxyphenylglyoxylic acid ethyl ester
    • 4-Methoxy-oxo-benzeneacetic acid ethyl ester
    • Ethyl anisylglyoxylate
    • FS-4472
    • EN300-14442
    • 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester
    • Ethyl 2-oxo-2-(4-methoxyphenyl)acetate
    • AMY39281
    • D84785
    • (4-Methoxy-phenyl)-oxo-acetic acid ethyl ester
    • Ethyl 2-(4-methoxyphenyl)-2-oxo-acetate
    • (p-Methoxyphenyl)glyoxylic acid ethyl ester
    • FSFFJEWAYWRLFT-UHFFFAOYSA-N
    • Ethyl (4-methoxybenzoyl)formate
    • 4-methoxyphenylglyoxylic ethyl ester
    • CS-0135347
    • 4-Methoxy-a-oxobenzeneacetic acid ethyl ester
    • ethyl 4-methoxybenzoylformate, AldrichCPR
    • FT-0601416
    • SY063831
    • ethyl 4-methoxyphenylglyoxylate
    • AKOS000118314
    • Ethyl (4-methoxyphenyl)glyoxylate
    • DTXSID20374533
    • SCHEMBL906436
    • Z99601256
    • 40140-16-7
    • Ethyl (p-methoxyphenyl)glyoxalate
    • MFCD00963513
    • A824929
    • DB-007495
    • MDL: MFCD00963513
    • Inchi: 1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3
    • InChI Key: FSFFJEWAYWRLFT-UHFFFAOYSA-N
    • SMILES: O(C(C(C1C=CC(=CC=1)OC)=O)=O)CC

Computed Properties

  • Exact Mass: 208.07400
  • Monoisotopic Mass: 208.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.147±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 594.3±50.0 °C at 760 mmHg
  • Flash Point: 313.2±30.1 °C
  • Refractive Index: 1.5420 (589.3 nm 22 ºC)
  • Solubility: Very slightly soluble (0.75 g/l) (25 º C),
  • PSA: 52.60000
  • LogP: 1.44100
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Ethyl 4-methoxybenzoylformate Security Information

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Ethyl 4-methoxybenzoylformate Suppliers

Amadis Chemical Company Limited
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(CAS:40140-16-7)Ethyl 4-methoxybenzoylformate
Order Number:A824929
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):265.0
Email:sales@amadischem.com

Additional information on Ethyl 4-methoxybenzoylformate

Recent Advances in the Application of Ethyl 4-methoxybenzoylformate (CAS: 40140-16-7) in Chemical Biology and Pharmaceutical Research

Ethyl 4-methoxybenzoylformate (CAS: 40140-16-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of heterocyclic compounds and chiral building blocks. This research brief consolidates the latest findings on its applications, mechanistic insights, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 4-methoxybenzoylformate as a precursor in the synthesis of novel benzodiazepine derivatives with enhanced GABAA receptor modulation. The research team optimized a one-pot reductive amination/cyclization protocol using this compound, achieving 78-92% yields with excellent enantioselectivity (ee >95%). These derivatives showed promising anxiolytic activity in murine models, with reduced sedative side effects compared to classical benzodiazepines.

In the field of antimicrobial drug development, Ethyl 4-methoxybenzoylformate has been utilized as a building block for quinolone antibiotics. A recent patent application (WO2023184567) disclosed its use in preparing next-generation fluoroquinolones with improved activity against drug-resistant Mycobacterium tuberculosis. The modified compounds exhibited 8-16 fold greater potency against multidrug-resistant strains compared to ciprofloxacin, while maintaining favorable safety profiles in preliminary toxicity studies.

Mechanistic studies have revealed interesting aspects of this compound's reactivity. Research published in Organic Letters (2024) elucidated its role in photoredox catalysis, where it serves as both an electron acceptor and radical precursor. This dual functionality enables novel C-C bond formations under mild conditions, expanding its utility in green chemistry applications. The study reported quantum yields of 0.45-0.62 for various transformations, suggesting efficient energy transfer processes.

From a pharmaceutical perspective, Ethyl 4-methoxybenzoylformate derivatives are being investigated as potential treatments for neurodegenerative diseases. A 2024 preclinical study demonstrated that structurally modified analogs can cross the blood-brain barrier and inhibit α-synuclein aggregation by 67-82% in cellular models of Parkinson's disease. These findings were presented at the recent International Conference on Alzheimer's and Parkinson's Diseases, generating significant interest in further development.

Manufacturing innovations have also emerged, with several groups reporting continuous flow processes for Ethyl 4-methoxybenzoylformate production. A notable example from Chemical Engineering Journal (2023) described a microreactor system achieving 94% conversion with 99.5% purity at significantly reduced reaction times (15 min vs. 8 h batch process). This advancement addresses previous scalability challenges while improving sustainability metrics (E-factor reduced from 12.3 to 2.1).

In conclusion, Ethyl 4-methoxybenzoylformate continues to demonstrate remarkable versatility in pharmaceutical research and development. Its applications span from CNS drug discovery to antimicrobial agents, supported by evolving synthetic methodologies and mechanistic understanding. Future research directions likely include exploration of its metabolites' biological activities and development of asymmetric catalytic systems for its derivatives.

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Amadis Chemical Company Limited
(CAS:40140-16-7)Ethyl 4-methoxybenzoylformate
A824929
Purity:99%
Quantity:25g
Price ($):265.0
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